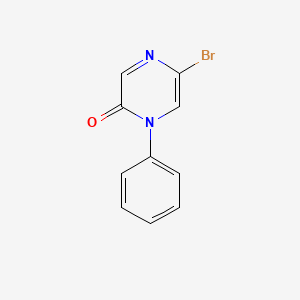
5-Bromo-1-phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-phenylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Studies and Structural Analysis Research on phenylpyrazoles, a category that includes compounds similar to 5-Bromo-1-phenylpyrazin-2(1H)-one, demonstrates the interest in understanding tautomeric forms and their stability both in solution and in the solid state. For instance, the study by Aguilar‐Parrilla et al. (1992) on 3(5)-phenylpyrazoles using NMR and X-ray crystallography reveals insights into tautomeric equilibrium, which is crucial for the design and synthesis of related compounds with desired properties (Aguilar‐Parrilla et al., 1992).
Synthetic Approaches and Chemical Reactions The work by Heinisch, Holzer, and Pock (1990) on directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole demonstrates a convenient approach to vicinally disubstituted pyrazoles. This methodology is pivotal for the synthesis of various derivatives, highlighting the compound's role as a versatile intermediate in organic synthesis (Heinisch, Holzer, & Pock, 1990).
Corrosion Inhibition Another application area is in the field of corrosion inhibition, where derivatives of phenyltetrazole, a structural relative, have been evaluated for their efficacy in protecting metals from corrosion in acidic environments. Tan et al. (2019) investigated the inhibition mechanism of such derivatives on copper, providing insights into their potential as corrosion inhibitors (Tan et al., 2019).
Electroluminescence and Fluorescent Dyes Research on dicyanopyrazines, including derivatives similar to this compound, indicates their application in the development of fluorescent dyes and electroluminescent materials. Jaung, Matsuoka, and Fukunishi (1998) synthesized bis-styryl fluorescent dyes from related compounds, exploring their electroluminescence properties for potential use in electronic devices (Jaung, Matsuoka, & Fukunishi, 1998).
Antimicrobial Activity The synthesis of novel N-phenylpyrazole derivatives, as reported by Farag et al. (2008), demonstrates the antimicrobial potential of compounds within this chemical class. Their study highlights the ability of these compounds to inhibit the growth of pathogenic fungi and molds, suggesting the role of such compounds in developing new antimicrobial agents (Farag et al., 2008).
Propriétés
IUPAC Name |
5-bromo-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-7-13(10(14)6-12-9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSGDWFNSROQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


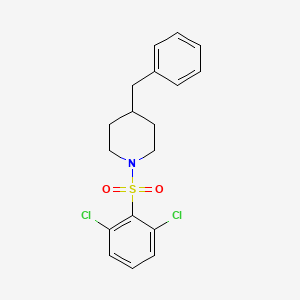
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2905194.png)
![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)
![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)
![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)
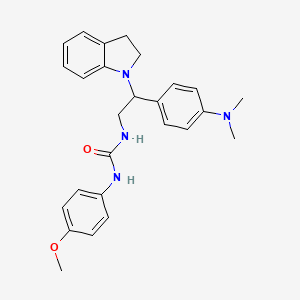
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)
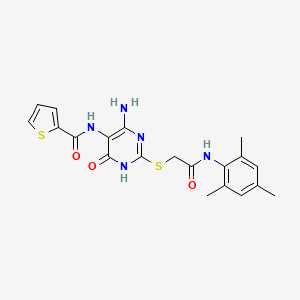
![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)
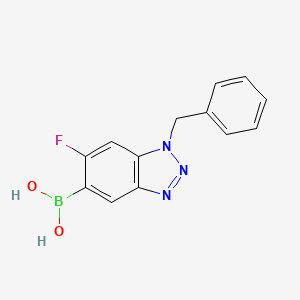
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)
